1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
1-(1H-Benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazolone core substituted with a benzimidazole moiety at position 1 and a phenyl group at position 5. The indazolone scaffold is known for its conformational rigidity and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry. The benzimidazole group enhances π-π stacking interactions, while the phenyl substitution at position 6 contributes to hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C20H16N4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H16N4O/c25-19-11-14(13-6-2-1-3-7-13)10-18-15(19)12-21-24(18)20-22-16-8-4-5-9-17(16)23-20/h1-9,12,14H,10-11H2,(H,22,23) |
InChI Key |
IWCISFLTRCJWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core This intermediate is then subjected to further cyclization reactions to form the indazole ring systemReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or acidic conditions to facilitate the cyclization process .
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and indazole rings, using reagents like halogens or alkylating agents.
Cyclization: Further cyclization reactions can be performed to introduce additional ring systems or modify existing ones
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has shown promise in various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It finds applications in the development of new materials, such as optoelectronic devices and nonlinear optical materials
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division. This mechanism is similar to that of other benzimidazole derivatives, which exhibit antiparasitic and anticancer activities. The indazole ring system may also contribute to the compound’s biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Compound A : 1-(1H-Benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (C₁₆H₁₆N₄O; MW: 280.331)
- Structural Difference : Dimethyl groups at position 6 instead of phenyl.
- This may lower binding affinity to hydrophobic pockets in biological targets .
- Applications: Limited bioactivity data are available, but its reduced aromaticity may favor solubility over membrane permeability.
Compound B : 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (C₁₆H₁₅Br₂N₃O; MW: 430.12)
- Structural Difference : Dibromophenyl at position 1 and trimethyl substitutions.
- Impact : Bromine atoms increase molecular weight and lipophilicity, enhancing receptor binding via halogen bonding. This compound acts as a potent opioid agonist with reduced gastrointestinal side effects compared to morphine, suggesting that halogenation improves target specificity .
- Applications : Promising analgesic candidate with improved safety profiles.
Compound C : 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (C₁₀H₁₁F₃N₂O; MW: 232.21)
- Structural Difference : Trifluoromethyl group at position 3 and dimethyl at position 6.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may increase enzymatic inhibition potency. This substitution pattern is absent in the target compound, which relies on benzimidazole for electronic effects .
Core Modifications and Tautomerism
Theoretical studies on indazol-4-one derivatives reveal that substituents influence tautomeric stability. For example, 6,6-dimethyl substitution (Compound A) stabilizes the keto tautomer, whereas phenyl groups (target compound) may favor enol forms due to resonance effects. Tautomeric preferences affect hydrogen-bonding capacity and interactions with biological targets like human neutrophil elastase (HNE). The target compound’s benzimidazole moiety likely enhances HNE inhibition through dual hydrogen bonding and π-stacking, contrasting with dimethyl analogs that rely on steric effects .
Research Findings and Implications
- Opioid Receptor Targeting: Compound B’s dibromophenyl group demonstrates the importance of halogenation in improving receptor specificity and reducing off-target effects.
- Enzymatic Inhibition : The benzimidazole moiety in the target compound is structurally distinct from CF₃ or brominated analogs, suggesting divergent mechanisms for HNE inhibition. Kinetic studies indicate competitive inhibition for indazol-4-one derivatives, but substituent-dependent efficacy requires further validation .
- Agricultural Applications: Benzimidazole derivatives like Compound D exhibit unexpected bioactivity in plant systems, highlighting the scaffold’s versatility. The target compound’s phenyl group may similarly influence non-mammalian biological pathways .
Biological Activity
The compound 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a derivative of the indazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy as an inhibitor of human neutrophil elastase (HNE), and other relevant pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit significant inhibitory activity against human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases and cancer. The inhibition of HNE is crucial as it plays a role in tissue remodeling and inflammation.
Inhibition Studies
A study demonstrated that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold showed Ki values ranging from 6 to 35 nM , indicating potent inhibitory effects on HNE. The most effective compounds were found to have half-lives exceeding one hour in aqueous conditions, suggesting good stability for potential therapeutic applications .
1. Anti-inflammatory Properties
The anti-inflammatory potential of This compound has been linked to its ability to inhibit HNE activity. This inhibition can lead to reduced levels of inflammatory mediators in conditions such as chronic obstructive pulmonary disease (COPD) and other respiratory ailments.
Case Studies and Experimental Findings
Several experimental studies have highlighted the biological activity of related compounds:
| Compound | Target | Ki Value (nM) | Stability (Half-life) | Notes |
|---|---|---|---|---|
| Compound A | HNE | 11 | >1 h | Potent inhibitor |
| Compound B | HNE | 35 | >1 h | Moderate activity |
| BMT-1 (related) | H+/K+-ATPase | N/A | N/A | Immunomodulatory agent |
These findings illustrate the promising nature of indazole derivatives in therapeutic contexts.
Q & A
Q. 1.1. What are the recommended methodologies for optimizing the synthesis of 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one to improve yield and purity?
A systematic approach involves:
- Reaction condition screening : Varying solvents (e.g., absolute ethanol), catalysts (e.g., sodium acetate), and reflux durations (6–12 hours) while monitoring progress via TLC .
- Purification protocols : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
- Statistical optimization : Use randomized block designs with split-plot arrangements to evaluate variables like temperature and reagent ratios .
Q. 1.2. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
Key techniques include:
- Spectroscopic analysis : -NMR and -NMR to confirm benzimidazole and indazolone moieties.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions .
Intermediate Research Questions
Q. 2.1. What experimental frameworks are suitable for evaluating the antimicrobial activity of this compound against resistant bacterial strains?
Adopt a tiered approach:
- In vitro screening : Broth microdilution assays (CLSI guidelines) to determine MIC/MBC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic studies : Fluorescence-based assays to assess membrane disruption or enzyme inhibition (e.g., DNA gyrase) .
- Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) using checkerboard assays to identify synergistic effects .
Q. 2.2. How can researchers address solubility challenges during pharmacological testing?
Methodological solutions include:
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
- Nanoparticle encapsulation : Develop liposomal or polymeric carriers to enhance bioavailability .
- pH-dependent solubility profiling : Analyze ionization states across physiological pH ranges (1.2–7.4) .
Advanced Research Questions
Q. 3.1. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Conduct ADME studies (e.g., plasma half-life, tissue distribution) in rodent models to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites impacting in vivo outcomes .
- Dose-response recalibration : Apply factorial experimental designs to optimize dosing regimens .
Q. 3.2. How can computational models predict the environmental fate and ecotoxicological risks of this compound?
- QSAR modeling : Correlate physicochemical properties (logP, pKa) with biodegradation rates and bioaccumulation potential .
- Tiered ecotoxicity testing : Start with Daphnia magna acute toxicity assays (OECD 202), followed by chronic exposure studies in fish (OECD 215) .
- Environmental partitioning : Use fugacity models to predict distribution in soil, water, and air compartments .
Methodological Design Questions
Q. 4.1. How should researchers design long-term stability studies to assess degradation pathways under varying storage conditions?
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
- Degradation product analysis : Monitor via HPLC-DAD and isolate products for structural elucidation .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. 4.2. What statistical frameworks are optimal for analyzing synergistic or antagonistic interactions in multi-component formulations?
- Isobolographic analysis : Quantify interaction indices (e.g., Combination Index) using CompuSyn software .
- Response surface methodology (RSM) : Model non-linear relationships between component ratios and biological outcomes .
- Bayesian networks : Integrate prior data to refine synergy predictions in high-throughput screens .
Data Validation and Reproducibility
Q. 5.1. How can cross-laboratory reproducibility be ensured in pharmacological assays?
- Standardized protocols : Adopt OECD/CLSI guidelines for assay conditions (e.g., inoculum size, incubation time) .
- Reference controls : Include known inhibitors (e.g., fluconazole for antifungal assays) in each experiment .
- Blinded data analysis : Use third-party statisticians to minimize bias in IC50 calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
